Urea-13C is the stable isotope-labeled form of urea, where the naturally low-abundance carbon-12 atom is replaced with a carbon-13 isotope. This substitution makes the compound detectable by mass spectrometry and nuclear magnetic resonance (NMR), enabling its use as a tracer in metabolic research and as a primary diagnostic agent. Its principal value in procurement is for applications where tracking the fate of the urea carbon atom is essential, most notably in non-invasive breath tests and in vivo metabolic studies.
Procuring unlabeled urea as a substitute is non-viable for any tracing application, as it is invisible to mass spectrometry or isotope-specific NMR detection, rendering the experiment invalid. Similarly, Urea-15N, while also an isotopic tracer, is not a direct substitute as it tracks nitrogen metabolism pathways (e.g., amino acid and nucleotide synthesis), whereas Urea-13C is required to specifically trace the carbon atom's fate, such as its conversion to carbon dioxide by urease activity. This makes the choice of isotope label a critical, non-interchangeable procurement decision dictated by the specific metabolic question; one cannot be used to answer questions intended for the other.
The ¹³C-Urea Breath Test (UBT) is a primary non-invasive method for detecting active Helicobacter pylori infections, with reported sensitivity and specificity both exceeding 95%. The test's diagnostic capability is entirely dependent on the ¹³C label. Ingested Urea-¹³C is hydrolyzed by H. pylori's urease enzyme into ammonia and ¹³CO₂, which is then detected in exhaled breath. Unlabeled urea produces no detectable isotopic signal, making it useless for this application.
| Evidence Dimension | Diagnostic Signal Generation for H. pylori |
| Target Compound Data | Produces a detectable ¹³CO₂ signal in the breath of infected individuals, enabling diagnosis. |
| Comparator Or Baseline | Unlabeled Urea: Produces no isotopic signal; cannot be used for the Urea Breath Test. |
| Quantified Difference | Qualitative (Enabling vs. Ineffective). The test has >95% sensitivity and specificity. |
| Conditions | In vivo diagnostic test (Urea Breath Test) following oral administration. |
For clinical diagnostics and gastroenterology research, Urea-13C is the essential, non-substitutable precursor for one of the most reliable H. pylori detection methods.
In ¹³C-Metabolic Flux Analysis (¹³C-MFA), the choice of tracer is paramount for quantifying intracellular reaction rates. Urea-¹³C is specifically required to trace the flow of carbon into the urea cycle, as it directly labels the carbon atom derived from bicarbonate. A comparator like Urea-¹⁵N₂ traces the two nitrogen atoms, providing distinct information on nitrogen-specific pathways. The use of Urea-¹³C allows for the unambiguous quantification of carbon flux through carbamoyl phosphate synthetase into urea, a measurement impossible to obtain with a nitrogen-labeled analog.
| Evidence Dimension | Metabolic Pathway Tracing Specificity |
| Target Compound Data | Traces the carbon backbone, enabling quantification of carbon flux into the urea cycle. |
| Comparator Or Baseline | Urea-¹⁵N₂: Traces nitrogen atoms, quantifying nitrogen flux from sources like ammonia and aspartate. |
| Quantified Difference | Qualitative (Tracks different atomic pathways). Enables measurement of carbon-specific reaction rates vs. nitrogen-specific rates. |
| Conditions | In vivo or in vitro cell culture for ¹³C-Metabolic Flux Analysis (MFA). |
For researchers studying the urea cycle or related carbon metabolism, Urea-¹³C is the necessary choice to isolate and quantify carbon-specific fluxes, as nitrogen-labeled ureas trace fundamentally different biochemical pathways.
Using dissolution Dynamic Nuclear Polarization (d-DNP), the ¹³C NMR signal of Urea-¹³C can be enhanced by over 10,000-fold, creating a powerful, metabolically inactive contrast agent for in vivo imaging. This allows for high-contrast, background-free imaging of blood flow and tissue perfusion. In preclinical cancer models, hyperpolarized [¹³C]urea imaging detected a 19% reduction in blood flow within liver tumors compared to normal tissue. Standard, non-hyperpolarized Urea-¹³C or unlabeled urea produce no detectable signal under these MRI conditions.
| Evidence Dimension | MRI Signal Enhancement and Perfusion Measurement |
| Target Compound Data | >10,000-fold signal enhancement via hyperpolarization, enabling dynamic perfusion imaging. |
| Comparator Or Baseline | Conventional MRI / Unlabeled Urea: No detectable ¹³C signal or signal enhancement. |
| Quantified Difference | >10,000x signal increase vs baseline; detected a 19% perfusion decrease in tumor tissue. |
| Conditions | In vivo Magnetic Resonance Imaging (MRI) after dissolution Dynamic Nuclear Polarization (d-DNP). |
This compound is a key precursor for advanced, real-time metabolic and perfusion imaging studies, providing quantitative data on tissue vasculature that is unattainable with conventional analogs.
As the essential active agent in the ¹³C-Urea Breath Test, this compound is the direct procurement choice for manufacturers of diagnostic kits and clinical laboratories performing non-invasive testing for active H. pylori infections.
For academic and pharmaceutical research focused on liver function, nitrogen metabolism, and inherited metabolic disorders, Urea-¹³C is the correct tracer to specifically quantify the rate of carbon incorporation into urea, distinguishing it from nitrogen-source contributions.
In oncology and physiology research, hyperpolarized Urea-¹³C serves as a specialized imaging agent to quantitatively map tissue perfusion in vivo, enabling the assessment of tumor vascularity and the effects of anti-angiogenic therapies.